3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.14297583 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Oprea1_363826, also known as SEP-363856 , is a novel psychotropic drug being investigated for the treatment of schizophrenia .
Mode of Action
The compound interacts with its targets, TAAR1 and 5-HT1A, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Oprea1_363826 binding to these receptors triggers a series of events in the cell that leads to the therapeutic effects observed.
Pharmacokinetics
Opera, a suite of qsar models, can provide predictions on toxicity endpoints and physicochemical, environmental fate, and adme properties
Result of Action
Given its targets, it is likely that the compound influences neuronal activity and neurotransmitter levels in the brain, potentially leading to the alleviation of symptoms associated with conditions like schizophrenia .
Properties
IUPAC Name |
3-[(2,6-dimethylmorpholin-4-yl)methyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-7-17(8-11(2)20-10)9-18-14(19)12-5-3-4-6-13(12)15-16-18/h3-6,10-11H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLJCLDIBQKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CN2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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